(Z)-3-(2-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Beschreibung
The compound (Z)-3-(2-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (CAS 638139-23-8) is a thiazolidinone derivative with a molecular formula of C₁₉H₁₆BrNO₄S₂ and a molecular weight of 466.4 g/mol. Its structure features a thiazolidin-4-one core substituted at position 3 with a 2-bromophenyl group and at position 5 with a 3,4,5-trimethoxybenzylidene moiety. The (Z)-configuration of the benzylidene double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors. This compound is part of a broader class of α,β-unsaturated carbonyl derivatives known for their bioactivity, including tyrosinase inhibition and antimicrobial properties .
Eigenschaften
IUPAC Name |
(5Z)-3-(2-bromophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21(19(26)27-16)13-7-5-4-6-12(13)20/h4-10H,1-3H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJHWRJKWRRDE-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (Z)-3-(2-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific thiazolidin-4-one derivative, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (Z)-3-(2-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can be described as follows:
- Molecular Formula : C18H18BrN1O3S1
- Molecular Weight : 396.31 g/mol
This compound features a thiazolidinone core with a bromophenyl substituent and a trimethoxybenzylidene group, which are critical for its biological activity.
Antioxidant Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant antioxidant properties. The presence of electron-donating groups (like methoxy) enhances their ability to scavenge free radicals. In vitro assays have shown that compounds similar to (Z)-3-(2-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one demonstrate potent antioxidant activity, with some derivatives showing IC50 values comparable to established antioxidants like vitamin C .
Anticancer Activity
Thiazolidin-4-ones have been studied for their anticancer potential. The compound's structural modifications can influence its efficacy against various cancer cell lines. For instance, certain derivatives have shown promising results in inhibiting the proliferation of breast and colon cancer cells through mechanisms involving apoptosis and cell cycle arrest . A notable study reported that compounds with similar structures exhibited significant cytotoxicity against MCF-7 and HT-29 cell lines.
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. Compounds with bromine and methoxy groups have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that related thiazolidinones possess effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their substituents. The following points summarize key findings from SAR studies:
- Bromine Substitution : The presence of bromine at the 2-position on the phenyl ring enhances both anticancer and antimicrobial activities due to increased lipophilicity and electronic effects.
- Methoxy Groups : The addition of methoxy groups at the 3, 4, and 5 positions on the benzylidene moiety contributes to improved antioxidant properties by stabilizing radical intermediates.
- Thioxo Group : The thioxo functional group at position 2 is essential for maintaining the biological activity across various assays.
Case Studies
Several studies have highlighted the biological efficacy of thiazolidinone derivatives:
- Antioxidant Evaluation : A study utilized the DPPH radical scavenging assay to evaluate antioxidant activity among a series of thiazolidinones. The most active compounds exhibited IC50 values ranging from 0.54 mM to 1.82 mM .
- Anticancer Screening : In a comprehensive evaluation of anticancer properties, compounds structurally related to (Z)-3-(2-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one displayed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Testing : A series of thiazolidinone derivatives were tested against common bacterial strains, revealing that those with halogenated phenyl groups showed enhanced antibacterial activity compared to their non-halogenated counterparts .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidin-4-one derivatives, including (Z)-3-(2-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, have been extensively studied for their potential as anticancer agents. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymes : Thiazolidin-4-one derivatives can inhibit various enzymes involved in cancer progression. For instance, they have shown activity against protein tyrosine kinases and carbonic anhydrases, which are crucial in cell growth and differentiation .
- Cytotoxicity : Studies have reported significant cytotoxic effects on various cancer cell lines. For example, certain analogues demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . Specific compounds within this class have been noted for their ability to induce apoptosis in cancer cells by disrupting microtubule formation and inhibiting histone deacetylases .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 0.37 | Apoptosis induction |
| Compound 2 | HepG2 | 0.24 | Microtubule disruption |
| Compound 3 | MCF-7 | 0.54 | Histone deacetylase inhibition |
Antibacterial Properties
Thiazolidin-4-one derivatives also exhibit notable antibacterial activity. Research indicates that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Inhibition Rates : Certain derivatives have shown high inhibition percentages against pathogens like Escherichia coli and Staphylococcus aureus, with some compounds achieving over 90% inhibition rates .
- Mechanism : The antibacterial action is often attributed to the disruption of bacterial RNA polymerase activity and biofilm formation .
Table 2: Antibacterial Activity of Thiazolidin-4-One Derivatives
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| Compound A | E. coli | 88.46 |
| Compound B | S. aureus | 91.66 |
Other Pharmacological Activities
The applications of thiazolidin-4-one derivatives extend beyond anticancer and antibacterial activities:
- Antioxidant Activity : Some studies have demonstrated that these compounds possess antioxidant properties, which can be beneficial in reducing oxidative stress in cells .
- Antidiabetic Effects : Certain derivatives have been found to exhibit hypoglycemic effects, suggesting potential applications in diabetes management .
- Antiparasitic Properties : Thiazolidin-4-one derivatives are also being explored for their efficacy against various parasitic infections, including those caused by Trypanosoma and Leishmania species .
Vergleich Mit ähnlichen Verbindungen
Thiazolidinone vs. Thiochromanone Derivatives
- MHY1498 (): A thiochroman-4-one analog with a 3-bromo-4-hydroxybenzylidene group. Unlike the target compound, MHY1498 lacks the thiazolidinone ring, instead featuring a fused thiopyran ring.
- Compound 19 (): A thiazolidin-4-one derivative with a propanoyl isonicotinohydrazide side chain. While it shares the 3,4,5-trimethoxybenzylidene group with the target compound, the absence of a bromophenyl substituent at position 3 may reduce its lipophilicity and alter binding kinetics .
Substituent Effects on Bioactivity
- Bromine vs. Methoxy/Methyl Groups: The 2-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets. The 3,4,5-trimethoxybenzylidene group, common to many analogs (e.g., compound 2d in ), provides electron-donating methoxy groups that stabilize the α,β-unsaturated system, facilitating Michael addition reactions with cysteine residues in enzymes like tyrosinase .
Enzyme Inhibition
- Tyrosinase Inhibition: The target compound’s bromophenyl and trimethoxy groups align with structural motifs in potent tyrosinase inhibitors like MHY1498 (IC₅₀ ~1.2 µM). However, the thiazolidinone core may offer superior hydrogen-bonding capacity compared to thiochromanones .
- Mycobacterium tuberculosis Pantothenate Synthetase (PS) Inhibition: Compound 19 (), a trimethoxybenzylidene-thiazolidinone hybrid, exhibits an IC₅₀ of 350 nM against PS. The target compound’s bromine substituent could further optimize binding to the PS active site .
Q & A
Q. What synthetic methodologies are optimal for preparing (Z)-3-(2-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one?
The compound is synthesized via Knoevenagel condensation , where a rhodanine derivative reacts with an aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) under acidic or solvent-free conditions. For example, using choline chloride:urea deep eutectic solvent (DES) improves reaction sustainability, though yields may vary (e.g., 29% in DES vs. higher yields in traditional solvents like acetic acid/DMF) . Optimization includes adjusting stoichiometry, temperature (reflux conditions), and catalysts (e.g., sodium acetate). Confirm regioselectivity using -NMR to verify the Z-configuration of the benzylidene group .
Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?
The Z-configuration is determined via:
- X-ray crystallography : Tools like SHELXL refine crystal structures, while ORTEP-III visualizes molecular geometry .
- Nuclear Overhauser Effect (NOE) in NMR : Cross-peaks between the thiazolidinone NH and benzylidene protons confirm spatial proximity in the Z-isomer .
- UV-Vis spectroscopy : A bathochromic shift in λmax correlates with extended conjugation in the Z-form .
Q. What are the primary biochemical assays for evaluating this compound’s bioactivity?
Initial screening involves:
- Antioxidant activity : DPPH radical scavenging assays to measure ROS inhibition, comparing IC50 values with standards like ascorbic acid .
- Antimicrobial testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Enzyme inhibition : Fluorometric assays targeting hemoglobin subunits or oxidative stress pathways (e.g., NADPH oxidase), with dose-response curves to quantify potency .
Q. How do solubility and purification challenges affect experimental design?
The compound’s low solubility in polar solvents necessitates:
- Recrystallization : Use DMF-acetic acid or ethanol-DMF mixtures to isolate pure crystals .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves impurities .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via electrophilic substitution to enhance solubility for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Key modifications include:
- Substituent variation : Replace the 2-bromophenyl group with electron-withdrawing groups (e.g., 3,5-dichlorophenyl) to enhance electrophilicity and bioactivity .
- Ring hybridization : Fuse thiazolidinone with azo linkages or triazine rings to improve metabolic stability .
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with hemoglobin subunits or kinase domains .
Q. What crystallographic challenges arise in resolving this compound’s structure?
Challenges include:
- Twinned crystals : Use SHELXD for dual-space recycling to solve phases in pseudo-merohedral twins .
- Disorder in trimethoxy groups : Apply restraints in SHELXL to refine occupancy and thermal parameters .
- Hydrogen bonding networks : Graph set analysis (e.g., Etter’s rules) identifies motifs like dimers influencing crystal packing .
Q. How to resolve contradictions in reported biochemical data (e.g., conflicting IC50 values)?
Address discrepancies by:
- Standardizing assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- Validating purity : Quantify impurities via LC-MS and correlate with bioactivity .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. What green chemistry approaches improve synthesis scalability?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce toxicity .
- Catalyst recycling : Immobilize sodium acetate on mesoporous silica for reuse in condensation reactions .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yield .
Q. How do hydrogen-bonding patterns influence solid-state properties?
The thioxo group forms S···H–N hydrogen bonds (2.8–3.2 Å), stabilizing the thiazolidinone ring. The trimethoxybenzylidene moiety engages in C–H···O interactions (3.0–3.5 Å), affecting melting points and solubility. Use Mercury Software to map interactions and predict crystal habit .
Q. What degradation pathways occur under oxidative conditions?
- Sulfoxidation : The thioxo group oxidizes to sulfoxide/sulfone derivatives, detectable via -NMR (δ 170–190 ppm) .
- Benzylidene cleavage : UV irradiation or H2O2 exposure breaks the C=C bond, forming 3,4,5-trimethoxybenzoic acid (HPLC retention time: 4.2 min) .
- Stability testing : Accelerated aging (40°C/75% RH) with LC-MS monitoring identifies major degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
